Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902593
InChI: InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC15902593

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)
Standard InChI Key FTCVCSKMYRTWET-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate, reflects its three primary components:

  • A cyclopentane ring substituted at the 1-position with a 4-cyanophenyl group.

  • A carbamate functional group (–O–(C=O)–N–) linking the cyclopentyl moiety to a tert-butyl ester.

  • The tert-butyl group [(CH₃)₃C–] providing steric bulk and potential metabolic resistance .

The structural formula is represented as:
C₁₇H₂₂N₂O₂
Molecular Weight: 286.37 g/mol
InChI Key: FTC (abbreviated; full key available in source)

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1032527-84-6
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely low (hydrophobic groups)

Synthesis and Manufacturing

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

  • Reaction of amines with chloroformates:
    RNH2+ClCOOR’RNHC(O)OR’+HCl\text{RNH}_2 + \text{ClCOOR'} \rightarrow \text{RNHC(O)OR'} + \text{HCl}

  • Carbamoylation of alcohols using isocyanates:
    ROH+O=C=N–R’R’NHCOOR\text{ROH} + \text{O=C=N–R'} \rightarrow \text{R'NHCOOR}

For tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate, a plausible route involves:

  • Step 1: Synthesis of 1-(4-cyanophenyl)cyclopentylamine via Friedel-Crafts alkylation of cyanobenzene with cyclopentyl halides, followed by amination.

  • Step 2: Reaction with tert-butyl chloroformate under basic conditions (e.g., pyridine or triethylamine) .

Table 2: Example Reaction Conditions

ComponentReagent/ConditionRole
Amine intermediate1-(4-Cyanophenyl)cyclopentylamineNucleophile
Chloroformatetert-Butyl chloroformateElectrophile
BaseTriethylamineHCl scavenger
SolventDichloromethane or THFReaction medium
Temperature0–25°CControl exotherm

Purification and Characterization

Post-synthesis, the crude product is typically purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Recrystallization from ethanol/water mixtures .
    Purity is verified by HPLC (>98%) and mass spectrometry (MS m/z 286.37 [M+H]⁺) .

MotifRole in Drug DesignExample Therapeutics
tert-Butyl carbamateMetabolic stabilityHIV protease inhibitors
4-Cyanophenylπ-Stacking in binding pocketsImatinib (tyrosine kinase inhibitor)
CyclopentylConformational restrictionCariprazine (antipsychotic)

Preclinical Research Considerations

While no direct studies on this compound are published, related carbamates exhibit:

  • CYP450 inhibition: Potential for drug-drug interactions .

  • Blood-brain barrier permeability: Predicted via LogP calculations (estimated ~3.5).

  • Toxicity concerns: Cyanide release via enzymatic hydrolysis is theoretically possible but unlikely under physiological conditions.

Future Directions and Research Opportunities

Targeted Drug Discovery

  • Kinase inhibitors: The 4-cyanophenyl group could mimic ATP’s adenine in kinase binding pockets .

  • Neuroactive agents: Carbamates are prevalent in neuromodulators (e.g., rivastigmine).

Synthetic Methodology Development

  • Enantioselective synthesis: Catalytic asymmetric amination to access chiral cyclopentylamines.

  • Green chemistry approaches: Solvent-free mechanochemical synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator